molecular formula C7H5N3O3 B1405396 5-Nitro-1H-indazol-6-ol CAS No. 1082041-56-2

5-Nitro-1H-indazol-6-ol

Cat. No.: B1405396
CAS No.: 1082041-56-2
M. Wt: 179.13 g/mol
InChI Key: OIJDAJASYWQSPS-UHFFFAOYSA-N
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Description

5-Nitro-1H-indazol-6-ol is a chemical compound with the molecular formula C7H5N3O3 . It has a molecular weight of 179.13 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of indazoles, including this compound, has been a topic of interest in recent years . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5N3O3/c11-7-2-5-4 (3-8-9-5)1-6 (7)10 (12)13/h1-3,11H, (H,8,9) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

  • Nitric Oxide Synthase Inhibition : 5-Nitro-1H-indazol-6-ol, along with other indazole derivatives, has been studied for its inhibitory effect on rat cerebellar nitric oxide synthase (NOS). It has been observed that the nitration of the indazole ring at positions 5, 6, and 7 results in a graded increase in inhibitory potency, indicating the potential of indazole-based inhibitors of NOS in evaluating the biological roles of nitric oxide in the central nervous system (Babbedge, Bland-Ward, Hart, & Moore, 1993).

  • Chemical Structure and Properties : The chemical structure of this compound has been a subject of study. In one particular study, the molecule was characterized by its planar indazole ring and the positioning of its nitro groups, contributing to its chemical behavior. This structural analysis plays a crucial role in understanding the compound's interactions and potential applications (Zaleski, Daszkiewicz, & Kyzioł, 1998).

  • Application in Dyes and Pigments : A study on the synthesis of new heterocyclic green dyes involved this compound. These compounds, characterized by deep green color and high color intensity, indicate the potential application of this compound in the development of dyes and pigments with specific properties (Pordel, Beyramabadi, & Mohammadinejad, 2014).

  • Corrosion Inhibition : In the field of materials science, this compound (referred to as NIA in the study) has been investigated as a corrosion inhibitor for carbon steel in acidic solutions. The effectiveness of NIA in protecting against corrosion has been analyzed using both experimental and theoretical methods, suggesting its potential as a protective agent in industrial applications (Xu, Zhang, Guo, Feng, & Tan, 2019).

Safety and Hazards

The safety information for 5-Nitro-1H-indazol-6-ol includes several hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes or clothing, ingestion, and inhalation .

Future Directions

The future directions for the research and development of 5-Nitro-1H-indazol-6-ol and similar compounds could involve the exploration of their medicinal applications, given that indazole-containing compounds have been found to have a wide variety of such applications . Additionally, further optimization of synthetic schemes could be a focus .

Biochemical Analysis

Biochemical Properties

5-Nitro-1H-indazol-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to proteins involved in DNA repair, thereby influencing cellular responses to DNA damage .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression . This modulation can result in altered cellular functions, such as changes in cell cycle progression and apoptosis. Furthermore, this compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity. For instance, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can interact with DNA and RNA, affecting their stability and function . These interactions can lead to changes in gene expression and protein synthesis, ultimately influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to this compound can lead to cumulative effects on cellular functions, such as sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration . Additionally, this compound can bind to plasma proteins, affecting its distribution within the body . These interactions can influence the compound’s localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression . In the mitochondria, it can affect mitochondrial function and energy production .

Properties

IUPAC Name

5-nitro-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-7-2-5-4(3-8-9-5)1-6(7)10(12)13/h1-3,11H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJDAJASYWQSPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650579
Record name 5-Nitro-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-56-2
Record name 5-Nitro-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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